(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
説明
BenchChem offers high-quality (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O2S/c1-10-7-13(11(2)25-10)17(24)22-3-5-23(6-4-22)18-21-16-14(20)8-12(19)9-15(16)26-18/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTJWKVLOPUMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a heterocyclic organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.4 g/mol. Its structure incorporates a difluorobenzo[d]thiazole moiety linked to a piperazine ring and a dimethylfuran group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₂N₃O₂S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1171574-06-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core through reactions involving appropriate reagents and subsequent coupling with piperazine. The final step usually incorporates the dimethylfuran moiety through carbonyl chemistry.
Anticancer Properties
Research indicates that compounds similar to (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating thiazole derivatives, several compounds demonstrated high inhibition rates against tumor cell lines, suggesting that this compound may also possess similar anticancer properties .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. For instance, compounds with structural similarities have been shown to act as competitive inhibitors of tyrosinase (TYR), an enzyme involved in melanin production. Docking studies suggest that these compounds bind effectively within the active site of TYR, inhibiting its activity without inducing cytotoxic effects on normal cells .
Case Studies and Research Findings
- Tyrosinase Inhibition : A related study demonstrated that certain piperazine derivatives exhibited competitive inhibition against Agaricus bisporus tyrosinase with IC50 values significantly lower than traditional inhibitors . This suggests that the compound may also inhibit TYR effectively.
- Antitumor Activity : In vitro studies on thiazole derivatives revealed promising results against breast and lung cancer cell lines. The most potent compounds showed high inhibition rates towards specific kinases involved in tumor progression .
- Pharmacological Profiles : The pharmacological profiles of similar compounds indicate potential applications in treating inflammatory diseases and infections due to their ability to modulate biological pathways .
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including those similar to (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone. These compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. The binding affinity of these compounds to protein targets such as DprE1 indicates their potential as anti-tubercular agents .
Anticancer Properties
Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with multiple biological targets, which is crucial for developing new anticancer therapies. Studies suggest that modifications in the benzothiazole framework enhance the cytotoxicity against a range of cancer cell lines .
Neurological Effects
Compounds with a piperazine moiety have been studied for their neuropharmacological effects. The specific structure of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl) suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Case Studies
| Study | Compound Tested | Target | Activity |
|---|---|---|---|
| Shaikh et al. (2023) | Benzothiazole Derivatives | Mycobacterium tuberculosis | MIC: 100 μg/mL; Inhibition: 99% |
| Recent Review | Benzothiazole-based Compounds | Various Cancer Cell Lines | Significant cytotoxicity observed |
These studies underscore the compound's potential in drug development pipelines aimed at combating infectious diseases and cancer.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
